![molecular formula C19H25N3O3 B7077186 1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one](/img/structure/B7077186.png)
1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidinone moiety, and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the piperazine intermediate with a suitable pyrrolidinone derivative, often under acidic or basic conditions to facilitate the nucleophilic substitution.
Attachment of the Phenylacetyl Group: The final step involves the acylation of the piperazine-pyrrolidinone intermediate with a phenylacetyl chloride or similar reagent, typically in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylacetyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one: This compound is unique due to its specific combination of functional groups and structural features.
Other Piperazine Derivatives: Compounds with similar piperazine rings but different substituents may have different biological activities and applications.
Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone moiety may share some properties but differ in their overall activity and use.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential applications in various fields. Its combination of a piperazine ring, pyrrolidinone moiety, and phenylacetyl group distinguishes it from other similar compounds.
Properties
IUPAC Name |
1,3,3-trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2)18(25)20(3)10-11-22(19)17(24)13-14-6-4-7-15(12-14)21-9-5-8-16(21)23/h4,6-7,12H,5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXAYVZIWWXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1C(=O)CC2=CC(=CC=C2)N3CCCC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
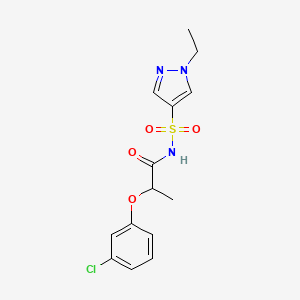
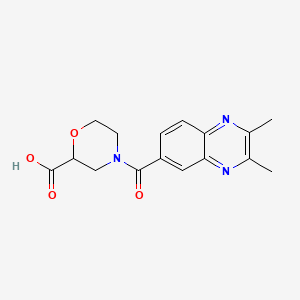
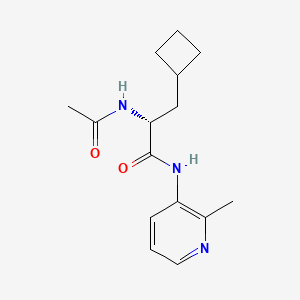
![5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B7077123.png)
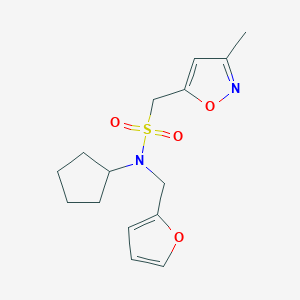
![5-[[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7077126.png)
![3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B7077147.png)
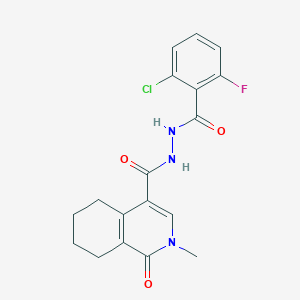
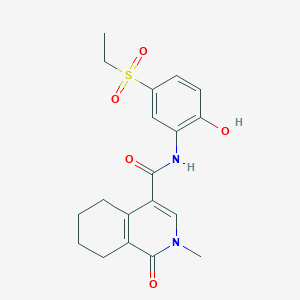
![1-[5-[4-(3-Methoxypropylsulfonyl)piperazine-1-carbonyl]furan-2-yl]ethanone](/img/structure/B7077168.png)
![1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
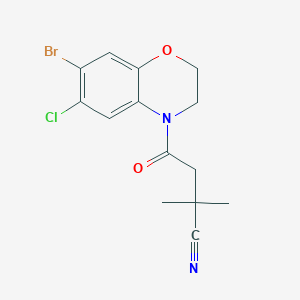
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B7077181.png)
![2-[4-(3-methoxy-3-methylbutanoyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7077196.png)
